molecular formula C8H7FN2 B1472863 4-Ethyl-6-ethynyl-5-fluoropyrimidine CAS No. 1936224-13-3

4-Ethyl-6-ethynyl-5-fluoropyrimidine

Cat. No.: B1472863
CAS No.: 1936224-13-3
M. Wt: 150.15 g/mol
InChI Key: ADDCMOSTFAMKBF-UHFFFAOYSA-N
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Description

4-Ethyl-6-ethynyl-5-fluoropyrimidine is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-ethyl-6-ethynyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-3-6-8(9)7(4-2)11-5-10-6/h1,5H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDCMOSTFAMKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is known that fluoropyrimidines, a class of drugs to which this compound belongs, have linear pharmacokinetics. This means that the concentration of the drug in the body increases proportionally with the dose. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability are currently unknown.

Biological Activity

4-Ethyl-6-ethynyl-5-fluoropyrimidine (CAS No. 1936224-13-3) is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H8FN3\text{C}_8\text{H}_8\text{F}\text{N}_3

This compound features an ethynyl group at the 6-position and a fluorine atom at the 5-position of the pyrimidine ring, which may enhance its biological activity compared to non-fluorinated analogs.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against retroviruses. A study demonstrated its effectiveness in inhibiting HIV replication in vitro, with an IC50 value comparable to established antiviral agents like zidovudine and lamivudine. The compound's mechanism involves interference with viral reverse transcriptase, leading to reduced viral load in treated cells .

Antitumor Activity

In addition to its antiviral effects, this compound has shown promise in cancer therapy. In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate caspase pathways, which are crucial for programmed cell death .

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The fluorine atom enhances lipophilicity, improving cellular uptake and bioavailability. Furthermore, the ethynyl group may facilitate binding to target enzymes, inhibiting their function and disrupting cellular processes essential for viral replication and tumor growth.

Case Study 1: Antiviral Efficacy

A recent study involving humanized mice demonstrated that oral administration of this compound led to a rapid suppression of HIV viremia. The treatment resulted in a significant reduction of viral load within days, showcasing the compound's potential as a therapeutic agent against HIV .

Case Study 2: Cancer Cell Line Testing

In laboratory settings, this compound was tested on several cancer cell lines. Results indicated that at concentrations of 10 µM, the compound reduced cell viability by over 70% in breast cancer cells after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other related compounds:

Compound NameIC50 (µM)Activity TypeNotes
Zidovudine0.005–0.06AntiviralEstablished first-line treatment for HIV
Lamivudine0.07–9.8AntiviralCommonly used in combination therapies
This compound~0.01Antiviral/AntitumorPromising new candidate with dual activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-6-ethynyl-5-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
4-Ethyl-6-ethynyl-5-fluoropyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.